3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide
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Overview
Description
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide is a chemical compound with the molecular formula C16H19N3OS and a molecular weight of 301.40656 g/mol . This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, which is connected to a propanamide moiety substituted with a methylphenyl group.
Preparation Methods
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: The propanamide moiety is synthesized separately and then coupled with the pyrimidine ring through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amide bond, to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide can be compared with similar compounds such as:
3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide: This compound features a naphthyl group instead of a methylphenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3OS |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C16H19N3OS/c1-11-5-4-6-14(9-11)19-15(20)7-8-21-16-17-12(2)10-13(3)18-16/h4-6,9-10H,7-8H2,1-3H3,(H,19,20) |
InChI Key |
IGTQDVNQASXDQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCSC2=NC(=CC(=N2)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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